IBMX

Description

A potent cyclic nucleotide phosphodiesterase inhibitor; due to this action, the compound increases cyclic AMP and cyclic GMP in tissue and thereby activates CYCLIC NUCLEOTIDE-REGULATED PROTEIN KINASES

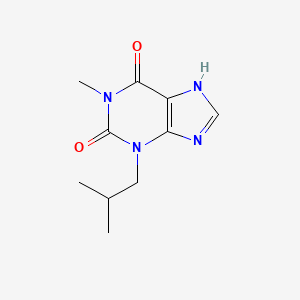

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIXJSLKIYYUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040549 | |

| Record name | Isobutylmethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28822-58-4 | |

| Record name | 3-Isobutyl-1-methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28822-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-isobutylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028822584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-isobutyl-1-methyl-7H-xanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 28822-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutylmethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-3-isobutyl-1-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLMETHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBT296U68M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Isobutyl-1-methylxanthine (IBMX)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isobutyl-1-methylxanthine (IBMX) is a versatile pharmacological tool widely employed in biomedical research. Its multifaceted mechanism of action stems from its ability to modulate key signaling pathways within the cell. Primarily recognized as a non-selective phosphodiesterase (PDE) inhibitor, this compound elevates intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Additionally, it functions as a non-selective adenosine receptor antagonist. More recent evidence has elucidated further mechanisms, including the blockade of the inhibitory G protein (Gαi) and the direct inhibition of the two-pore domain potassium channel (K2P) THIK-1. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanisms of Action

This compound exerts its biological effects through several distinct, yet interconnected, mechanisms:

-

Non-selective Phosphodiesterase (PDE) Inhibition: this compound competitively inhibits a broad range of phosphodiesterase enzymes, which are responsible for the degradation of cyclic nucleotides (cAMP and cGMP).[1] By preventing their breakdown, this compound leads to the accumulation of these second messengers, thereby potentiating their downstream signaling cascades.

-

Non-selective Adenosine Receptor Antagonism: As a xanthine derivative, this compound acts as a competitive antagonist at A1, A2A, A2B, and A3 adenosine receptors, blocking the physiological effects of endogenous adenosine.[1]

-

Blockade of the Inhibitory G-protein (Gαi): this compound has been shown to directly block the activity of the inhibitory G-protein (Gαi), a key component in signaling pathways that suppress adenylyl cyclase activity.[2] This action contributes to increased cAMP production, independent of its PDE inhibitory effects.

-

Inhibition of the THIK-1 Potassium Channel: Recent studies have identified this compound as an inhibitor of the TWIK-related Halothane-Inhibited K+ channel (THIK-1), a member of the two-pore domain potassium channel family.[3]

Quantitative Data

The following table summarizes the known inhibitory concentrations (IC50) and binding affinities (Ki) of this compound for its various molecular targets.

| Target Family | Specific Target | Species | Assay Type | Value (µM) | Reference |

| Phosphodiesterases (PDEs) | PDE1 | Bovine | Enzyme Inhibition | 19 | [3] |

| PDE2 | Bovine | Enzyme Inhibition | 50 | [3] | |

| PDE3 | Bovine | Enzyme Inhibition | 18 | [3] | |

| PDE4 | Bovine | Enzyme Inhibition | 13 | [3] | |

| PDE5 | Bovine | Enzyme Inhibition | 32 | [3] | |

| Adenosine Receptors | A1, A2A, A2B, A3 | Various | Receptor Binding | Micromolar range (estimated) | [4] |

| Ion Channels | THIK-1 | Mammalian (CHO cells) | Electrophysiology (Whole-cell patch-clamp) | 120 | [3] |

Note: While this compound is a well-established non-selective adenosine receptor antagonist, specific Ki values for each receptor subtype are not consistently reported in the literature. The affinity is generally considered to be in the micromolar range.

Signaling Pathways

The multifaceted actions of this compound impact several critical intracellular signaling pathways.

Phosphodiesterase Inhibition and cAMP/cGMP Signaling

By inhibiting PDEs, this compound leads to the accumulation of cAMP and cGMP, which in turn activate their respective downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG).

Adenosine Receptor Antagonism

This compound competes with endogenous adenosine for binding to its receptors. The antagonism of A1 and A3 receptors (typically coupled to Gαi) and A2A and A2B receptors (typically coupled to Gαs) has opposing effects on adenylyl cyclase activity.

Experimental Protocols

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific PDE isoform.

Objective: To determine the IC50 value of this compound for a specific PDE isoform.

Materials:

-

Purified recombinant human PDE enzyme (e.g., PDE4B)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA

-

Substrate: Cyclic AMP (cAMP) or Cyclic GMP (cGMP)

-

This compound (or other test compounds) dissolved in DMSO

-

Snake Venom Nucleotidase (e.g., from Crotalus atrox)

-

Radiolabeled substrate (e.g., [3H]-cAMP or [3H]-cGMP)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of the PDE enzyme, and varying concentrations of this compound (or a vehicle control).

-

Pre-incubation: Incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the radiolabeled substrate (e.g., [3H]-cAMP) to initiate the enzymatic reaction. The final substrate concentration should be below the Km for the enzyme.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 30°C. The incubation time should be optimized to ensure that less than 20% of the substrate is hydrolyzed in the uninhibited control.

-

Reaction Termination: Stop the reaction by boiling the tubes for 2 minutes.

-

Conversion to Nucleoside: Cool the samples on ice and then add snake venom nucleotidase. Incubate for 10 minutes at 30°C to convert the radiolabeled 5'-AMP (or 5'-GMP) product to the corresponding nucleoside (adenosine or guanosine).

-

Separation: Add a slurry of the anion-exchange resin to each tube. The resin will bind the unreacted charged substrate ([3H]-cAMP), while the uncharged product ([3H]-adenosine) remains in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial containing scintillation fluid.

-

Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Adenosine Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Objective: To determine the Ki value of this compound for a specific adenosine receptor subtype (e.g., A1).

Materials:

-

Cell membranes expressing the adenosine receptor of interest (e.g., from transfected HEK293 cells).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-DPCPX for A1 receptors).

-

Non-specific binding control: A high concentration of a non-radiolabeled agonist or antagonist (e.g., 1 µM unlabeled DPCPX).

-

This compound (or other test compounds) dissolved in DMSO.

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid and scintillation counter.

Procedure:

-

Assay Plate Setup: In a 96-well plate, add the assay buffer to all wells.

-

Total Binding: To designated wells, add the cell membranes and the radioligand.

-

Non-specific Binding: To another set of wells, add the cell membranes, the radioligand, and the non-specific binding control.

-

Competitive Binding: To the remaining wells, add the cell membranes, the radioligand, and serial dilutions of this compound.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of specific binding inhibited by each concentration of this compound.

-

Plot the percent inhibition against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

The mechanism of action of this compound is complex and extends beyond its classical role as a phosphodiesterase inhibitor. Its ability to also act as an adenosine receptor antagonist, a Gαi protein blocker, and a THIK-1 channel inhibitor contributes to its wide-ranging effects observed in cellular and physiological studies. A thorough understanding of these multiple mechanisms is crucial for the accurate interpretation of experimental results and for the effective utilization of this compound as a pharmacological probe in scientific research and drug development. Researchers employing this compound should consider its pleiotropic effects and, where possible, use more selective agents to dissect the specific contributions of each signaling pathway to the observed biological response.

References

- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pinpick.it [pinpick.it]

- 3. Antiplatelet Effects of Selected Xanthine-Based Adenosine A2A and A2B Receptor Antagonists Determined in Rat Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

IBMX as a Phosphodiesterase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding IBMX

3-isobutyl-1-methylxanthine (this compound) is a well-established and widely utilized research tool in cell biology and pharmacology. A derivative of xanthine, this compound is primarily known for its role as a competitive non-selective phosphodiesterase (PDE) inhibitor.[1] By preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound effectively elevates the intracellular levels of these critical second messengers.[2][3] This elevation triggers a cascade of downstream signaling events, making this compound an invaluable agent for studying a wide array of cellular processes.

Beyond its primary function as a PDE inhibitor, it is also recognized as a nonselective adenosine receptor antagonist.[1] This dual activity should be a consideration in experimental design and data interpretation. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, inhibitory profile, impact on signaling pathways, and detailed experimental protocols for its application in research.

Mechanism of Action: Inhibition of Phosphodiesterases

Phosphodiesterases are a large and complex superfamily of enzymes responsible for the hydrolysis and inactivation of cAMP and cGMP. By inhibiting these enzymes, this compound prevents the conversion of cyclic nucleotides into their inactive 5'-monophosphate forms. This leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).[4] The activation of these kinases results in the phosphorylation of a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), ultimately altering gene expression and cellular function.[4]

This compound's non-selective nature means it inhibits a broad range of PDE isozymes.[5][6][7] However, it is important to note that it does not inhibit all PDEs with equal potency and is notably ineffective against PDE8 and PDE9.[3]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound varies across the different phosphodiesterase families. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. Below is a summary of the reported IC50 values for this compound against various human PDE isozymes.

| PDE Family | IC50 (µM) | References |

| PDE1 | 19 | [3][5] |

| PDE2 | 50 | [3][5] |

| PDE3 | 18, 6.5±1.2 | [3][5][7][8] |

| PDE4 | 13, 26.3±3.9 | [3][5][7][8] |

| PDE5 | 32, 31.7±5.3 | [3][5][7][8] |

| PDE7 | 7 | [3] |

| PDE11 | 50 | [3] |

Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source.

Impact on Cyclic Nucleotide Signaling Pathways

The primary consequence of PDE inhibition by this compound is the potentiation of signaling pathways mediated by cAMP and cGMP. These pathways are fundamental to a vast range of physiological processes.

cAMP/PKA Signaling Pathway

An increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a variety of downstream target proteins on serine and threonine residues, modulating their activity. A key substrate of PKA is the transcription factor CREB, which upon phosphorylation, binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.[4]

cGMP/PKG Signaling Pathway

Similarly, the accumulation of intracellular cGMP activates Protein Kinase G (PKG). The activation of PKG leads to the phosphorylation of its own set of target proteins, which are involved in processes such as smooth muscle relaxation, platelet aggregation, and neuronal function.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solutions

This compound has low solubility in aqueous media. Therefore, it is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in cell culture medium or assay buffer.

-

Solvents: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound.[3][5][8] Ethanol can also be used.[3]

-

Stock Concentration: A common stock concentration is 100 mM in DMSO.[3] For example, to prepare a 100 mM stock solution, dissolve 22.22 mg of this compound (MW: 222.24 g/mol ) in 1 mL of DMSO.

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6][8] Solutions are generally stable for several months when stored properly.

General Experimental Workflow

The following diagram illustrates a general workflow for experiments using this compound to study its effects on cellular processes.

References

- 1. Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. arborassays.com [arborassays.com]

- 8. researchgate.net [researchgate.net]

The Cellular Effects of 3-Isobutyl-1-methylxanthine (IBMX): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-isobutyl-1-methylxanthine (IBMX) is a widely utilized methylxanthine derivative in cell biology research. Primarily known as a non-selective phosphodiesterase (PDE) inhibitor, this compound plays a crucial role in modulating intracellular signaling pathways by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This activity leads to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), influencing a myriad of cellular processes.[3][4] Beyond its canonical role as a PDE inhibitor, this compound also exhibits effects as a non-selective adenosine receptor antagonist and can influence intracellular calcium levels.[1][5][6] This guide provides an in-depth overview of the cellular effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Mechanism of Action: Phosphodiesterase Inhibition

This compound exerts its primary effects by competitively inhibiting a broad spectrum of phosphodiesterase enzymes, which are responsible for the hydrolysis of cAMP and cGMP.[1] By inhibiting these enzymes, this compound effectively increases the intracellular concentrations of these second messengers, thereby amplifying the signaling cascades they mediate.

Quantitative Data: this compound Inhibition of Phosphodiesterase Isoforms

The inhibitory activity of this compound varies across different PDE isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| PDE Isoform | IC50 (µM) | Reference(s) |

| PDE1 | 19 | [7][8] |

| PDE2 | 50 | [7][8] |

| PDE3 | 6.5, 18 | [7][9][10] |

| PDE4 | 13, 26.3 | [7][9][10] |

| PDE5 | 31.7, 32 | [7][9][10] |

| PDE7 | 7 | [8] |

| PDE11 | 50 | [8] |

Note: this compound does not inhibit PDE8 or PDE9.[1][2][11]

Key Signaling Pathways Modulated by this compound

The elevation of intracellular cAMP and cGMP levels by this compound triggers several downstream signaling cascades.

cAMP/PKA Signaling Pathway

Increased cAMP levels lead to the activation of Protein Kinase A (PKA).[3] Active PKA phosphorylates a multitude of substrate proteins in the cytoplasm and nucleus, including the cAMP response element-binding protein (CREB).[3][12] Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[3][12]

cGMP/PKG Signaling Pathway

Similarly, the inhibition of cGMP-degrading PDEs by this compound leads to an accumulation of intracellular cGMP.[2] This activates Protein Kinase G (PKG), which in turn phosphorylates specific cellular targets, influencing processes such as smooth muscle relaxation and synaptic plasticity.[4]

Cellular Processes Influenced by this compound

The modulation of cyclic nucleotide signaling by this compound has profound effects on a variety of cellular functions.

Adipocyte Differentiation

This compound is a cornerstone component of the differentiation cocktail used to induce adipogenesis in preadipocyte cell lines such as 3T3-L1. In this context, this compound elevates cAMP levels, which is a critical early event that triggers the expression of key adipogenic transcription factors, including CCAAT/enhancer-binding proteins (C/EBPs) and peroxisome proliferator-activated receptor-gamma (PPARγ).[12]

Insulin Secretion

In pancreatic β-cells, this compound potentiates glucose-stimulated insulin secretion.[13][14][15] The rise in cAMP levels induced by this compound enhances the exocytosis of insulin-containing granules.[15] this compound can induce insulin release even at non-stimulatory glucose concentrations.[15]

Neuronal Differentiation and Function

This compound has been shown to facilitate the differentiation of neural progenitor cells into neurons.[7][8] It is often used in protocols for the in vitro generation of specific neuronal subtypes.[8] Furthermore, this compound can modulate neuronal excitability and synaptic transmission.[4]

Calcium Signaling

This compound can induce transient elevations in intracellular calcium concentration ([Ca2+]i) by triggering calcium release from intracellular stores, such as the endoplasmic reticulum.[6] This effect appears to be independent of its PDE inhibitory activity and may involve direct interaction with ryanodine receptors.[6] However, in some neuronal and endocrine cells, this compound has been observed to inhibit sustained voltage-dependent calcium currents, an effect also suggested to be independent of cAMP levels.[5]

Gene Expression

Through the activation of PKA and CREB, this compound can regulate the expression of a wide array of genes. For instance, in myoblasts, this compound upregulates the expression of C/EBPβ.[12] In human proximal tubular epithelial cells, this compound has been shown to downregulate the expression of hypoxia-inducible factor-1α (HIF-1α).[16] Additionally, this compound can suppress the expression of tumor necrosis factor-alpha (TNF-α) in human preadipocytes.[17]

Experimental Protocols

Adipogenic Differentiation of 3T3-L1 Cells

This protocol outlines the standard method for inducing adipogenesis in 3T3-L1 preadipocytes using a differentiation cocktail containing this compound.[18]

Materials:

-

3T3-L1 preadipocytes

-

Growth Medium (GM): High glucose DMEM, 10% calf serum, 1% penicillin-streptomycin

-

Differentiation Medium (DM): High glucose DMEM, 10% fetal bovine serum (FBS), 0.5 mM this compound, 1 µM dexamethasone, 10 µg/mL insulin

-

Insulin Medium (IM): High glucose DMEM, 10% FBS, 10 µg/mL insulin

Procedure:

-

Cell Seeding: Seed 3T3-L1 cells in the desired culture vessel and grow in GM until they reach 100% confluence.

-

Post-Confluence Maintenance: Continue to culture the confluent cells in GM for an additional 48 hours. This step is critical for contact inhibition and initiation of the differentiation program.

-

Initiation of Differentiation (Day 0): Replace the GM with DM.

-

Induction (Day 2): After 48 hours, replace the DM with IM.

-

Maturation (Day 4 onwards): After another 48 hours, replace the IM with fresh GM (or DMEM with 10% FBS). Change the medium every 2-3 days.

-

Analysis: Mature adipocytes containing lipid droplets should be visible by day 6-8. Lipid accumulation can be visualized by Oil Red O staining.

Insulin Secretion Assay in Pancreatic Islets

This protocol describes a method to assess the effect of this compound on insulin secretion from isolated pancreatic islets.[13][14][19]

Materials:

-

Isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory)

-

This compound stock solution (e.g., in DMSO)

-

Insulin ELISA kit

Procedure:

-

Islet Pre-incubation: Pre-incubate isolated islets in KRB buffer with a basal glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to allow them to equilibrate.

-

Basal Secretion: Transfer a known number of islets to fresh KRB buffer with basal glucose and incubate for a defined period (e.g., 30-60 minutes). Collect the supernatant for basal insulin measurement.

-

Stimulated Secretion: Transfer the islets to KRB buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without the desired concentration of this compound (e.g., 100 µM - 1 mM).

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Sample Collection: Collect the supernatant for the measurement of stimulated insulin secretion.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

Non-Canonical Effects of this compound

While primarily known as a PDE inhibitor, this compound has other reported cellular effects that researchers should consider.

-

Adenosine Receptor Antagonism: this compound can act as a non-selective antagonist of adenosine receptors, which can influence various physiological processes, including neurotransmission and inflammation.[1][20]

-

Ion Channel Modulation: Studies have shown that this compound can directly modulate the activity of certain ion channels. For example, it has been reported to inhibit voltage-activated potassium channels and the two-pore domain potassium channel THIK-1.[21][22]

Conclusion

3-isobutyl-1-methylxanthine is a versatile and powerful tool in cell biology research. Its ability to non-selectively inhibit phosphodiesterases and consequently elevate intracellular cAMP and cGMP levels makes it indispensable for studying a wide range of cellular processes. However, researchers must be mindful of its non-canonical effects, such as adenosine receptor antagonism and ion channel modulation, to accurately interpret experimental results. The quantitative data and detailed protocols provided in this guide aim to facilitate the effective and informed use of this compound in the laboratory.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Inhibition of cGMP Breakdown Promotes the Induction of Cerebellar Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Isobutyl-1-methylxanthine inhibits sustained calcium current independently of cyclic AMP in neuronal and endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces calcium release from intracellular stores in rat sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. stemcell.com [stemcell.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound | Cell Signaling Technology [cellsignal.com]

- 12. Induction of CCAAT/Enhancer-Binding Protein β Expression With the Phosphodiesterase Inhibitor Isobutylmethylxanthine Improves Myoblast Engraftment Into Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insulin release. Demonstration of a priming effect of 3-isobutyl-1-methyl-xanthine (this compound) on islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Dependency of cyclic AMP-induced insulin release on intra- and extracellular calcium in rat islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound protects human proximal tubular epithelial cells from hypoxic stress through suppressing hypoxia-inducible factor-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The phosphodiesterase inhibitor this compound suppresses TNF-alpha expression in human adipocyte precursor cells: a possible explanation for its adipogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell culture and adipocyte differentiation [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. The phosphodiesterase inhibitor isobutylmethylxanthine attenuates behavioral sensitization to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Phosphodiesterase Inhibitor this compound Blocks the Potassium Channel THIK-1 from the Extracellular Side - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of caffeine and 3-isobutyl-1-methylxanthine on voltage-activated potassium currents in vertebrate neurones and secretory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Interplay of IBMX and cGMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms and methodologies surrounding the use of 3-isobutyl-1-methylxanthine (IBMX) to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway in vitro. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to investigate this critical cellular signaling cascade.

Introduction to the cGMP Signaling Pathway

Cyclic guanosine 3',5'-monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal transmission, and cell growth.[1] The intracellular concentration of cGMP is meticulously regulated by its synthesis via guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).

There are two primary classes of guanylate cyclases: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[2] Once synthesized, cGMP exerts its effects by binding to and activating downstream targets, most notably cGMP-dependent protein kinases (PKGs), but also cGMP-gated ion channels and cGMP-regulated PDEs.[1] The activation of PKG leads to the phosphorylation of a multitude of substrate proteins, thereby modulating their activity and propagating the signal to elicit a cellular response.

The Role of this compound as a Research Tool

3-isobutyl-1-methylxanthine (this compound) is a non-selective phosphodiesterase (PDE) inhibitor.[3] By inhibiting the enzymatic activity of PDEs, this compound prevents the degradation of cyclic nucleotides, leading to an accumulation of both cGMP and cyclic adenosine monophosphate (cAMP) within the cell.[3] This property makes this compound an invaluable tool for researchers studying cyclic nucleotide signaling pathways. In the context of the cGMP pathway, this compound is frequently used to potentiate the effects of GC activators, allowing for a more robust and easily measurable signal.

Mechanism of Action

This compound functions by competitively inhibiting a broad range of PDE isozymes. This inhibition leads to a sustained elevation of intracellular cGMP levels, thereby amplifying the downstream signaling cascade. It is important to note that while effective, this compound is not specific to cGMP-hydrolyzing PDEs and will also increase cAMP levels, a factor that must be considered in experimental design and data interpretation.[4]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound with the cGMP signaling pathway.

| PDE Isozyme | This compound IC50 (µM) |

| PDE1 | 19 |

| PDE2 | 50 |

| PDE3 | 18 |

| PDE4 | 13 |

| PDE5 | 32 |

| PDE7 | 7 |

| PDE11 | 50 |

Table 1: this compound IC50 Values for Various PDE Isozymes. Data compiled from multiple sources.

| Cell Type | This compound Concentration | Fold Increase in cGMP |

| Rat Cerebellar Slices | 0.1 mM | Significant potentiation of EPSP slopes |

| Rat Cerebellar Slices | 1 mM | Stronger potentiation of EPSP slopes |

Table 2: Dose-Dependent Effects of this compound on cGMP-Mediated Responses. This table illustrates the dose-dependent effect of this compound on a cGMP-mediated physiological response. Note that direct fold-increase in cGMP can vary significantly between cell types and experimental conditions.[1]

Experimental Protocols

The following sections provide detailed protocols for key experiments involving the use of this compound to study the cGMP pathway in vitro.

Protocol for Culturing Vascular Smooth Muscle Cells (VSMCs)

Vascular smooth muscle cells are a commonly used model system for studying cGMP-mediated vasodilation.

Materials:

-

Human Aortic Smooth Muscle Cells (HAoSMC)

-

Smooth Muscle Cell Growth Medium

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thawing of Cryopreserved Cells:

-

Rapidly thaw the cryovial of VSMCs in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Smooth Muscle Cell Growth Medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a 5% CO2 humidified incubator.

-

-

Cell Maintenance and Subculture:

-

Change the growth medium every 2-3 days.

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

-

Add 3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7 mL of growth medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and re-plate at a 1:3 or 1:4 split ratio.[5][6][7][8]

-

Protocol for Measuring this compound-Induced cGMP Accumulation in VSMCs

This protocol outlines the steps to treat cultured VSMCs with this compound and a cGMP-elevating agent, followed by cell lysis for cGMP quantification.

Materials:

-

Confluent VSMCs in 6-well plates

-

Serum-free culture medium

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Sodium Nitroprusside (SNP) stock solution (e.g., 100 mM in water, a nitric oxide donor)

-

0.1 M HCl

-

Cell scraper

Procedure:

-

Cell Preparation:

-

Seed VSMCs in 6-well plates and grow to confluence.

-

The day before the experiment, replace the growth medium with serum-free medium and incubate overnight.

-

-

Treatment:

-

Pre-treat the cells with the desired concentration of this compound (e.g., 100 µM) in serum-free medium for 30 minutes at 37°C. This pre-incubation period allows this compound to inhibit cellular PDEs.

-

Add the cGMP-elevating agent, such as SNP (e.g., 10 µM), to the wells and incubate for the desired time period (e.g., 10 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium from the wells.

-

Immediately add 500 µL of ice-cold 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.

-

Incubate on ice for 10 minutes.

-

Scrape the cells from the bottom of the well using a cell scraper.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the cGMP for subsequent analysis.[9]

-

Protocol for cGMP Quantification using a Competitive ELISA

This is a general protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cGMP levels in cell lysates. Always refer to the specific manufacturer's instructions for the ELISA kit being used.[10][11]

Materials:

-

cGMP ELISA kit (including cGMP-coated plate, cGMP standard, anti-cGMP antibody, HRP-conjugated secondary antibody, substrate solution, and stop solution)

-

Cell lysates (from section 4.2)

-

Wash buffer (typically provided in the kit)

-

Microplate reader

Procedure:

-

Standard Curve Preparation:

-

Prepare a serial dilution of the cGMP standard according to the kit's instructions to generate a standard curve.

-

-

Assay Procedure:

-

Add 50 µL of the standards and cell lysate samples to the appropriate wells of the cGMP-coated microplate.

-

Add 50 µL of the anti-cGMP antibody to each well.

-

Incubate for 2 hours at room temperature on a shaker.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the substrate solution to each well and incubate in the dark for 30 minutes at room temperature.

-

Add 50 µL of the stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the cGMP concentration to the total protein concentration of the cell lysate.[12][13]

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: The cGMP signaling pathway and the mechanism of action of this compound.

References

- 1. Inhibition of cGMP Breakdown Promotes the Induction of Cerebellar Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cGMP-generating and -degrading activities and cGMP levels in cells and tissues: Focus on FRET-based cGMP indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the 3',5'-phosphodiesterase inhibitors isobutylmethylxanthine and zaprinast on NO-mediated cGMP accumulation in the hippocampus slice preparation: an immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promocell.com [promocell.com]

- 6. Development of an optimized protocol for primary culture of smooth muscle cells from rat thoracic aortas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. coriell.org [coriell.org]

- 8. mdpi.com [mdpi.com]

- 9. ahajournals.org [ahajournals.org]

- 10. bioscience.co.uk [bioscience.co.uk]

- 11. cloud-clone.com [cloud-clone.com]

- 12. genfollower.com [genfollower.com]

- 13. mabtech.com [mabtech.com]

A Technical Guide to the Preliminary Use of IBMX in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-isobutyl-1-methylxanthine (IBMX), a foundational tool in cell culture for manipulating cyclic nucleotide signaling pathways. We will cover its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its most common applications, including adipogenic and neuronal differentiation.

Core Concepts: Understanding this compound

3-isobutyl-1-methylxanthine (this compound) is a derivative of methylxanthine that functions as a competitive, non-selective phosphodiesterase (PDE) inhibitor.[1] By preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound effectively increases their intracellular levels.[2][3][4] This accumulation leads to the activation of downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway.[5][6] Additionally, like other methylxanthines, this compound can act as a non-selective adenosine receptor antagonist.[1][2][7]

Mechanism of Action: The cAMP/PKA Signaling Pathway

The primary mechanism by which this compound exerts its effects is through the potentiation of the cAMP signaling pathway. Normally, enzymes called phosphodiesterases (PDEs) hydrolyze cAMP into AMP, thus terminating the signal.[8] this compound blocks this degradation.

The process can be visualized as follows:

-

An external stimulus (e.g., a hormone) activates a G-protein coupled receptor (GPCR).

-

The activated GPCR stimulates adenylyl cyclase (AC) to convert ATP into cAMP.[9]

-

cAMP levels rise, activating Protein Kinase A (PKA).[6]

-

This compound inhibits PDEs, preventing the breakdown of cAMP and prolonging the PKA activation signal.[10]

-

Active PKA translocates to the nucleus and phosphorylates transcription factors such as the cAMP response element-binding protein (CREB), altering gene expression.[5][9]

Quantitative Data Summary

For effective experimental design, it is crucial to understand the physicochemical properties and inhibitory concentrations of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citations |

| Full Name | 3-isobutyl-1-methylxanthine | [2] |

| Synonyms | Isobutylmethylxanthine, NSC 165960 | [2] |

| Molecular Formula | C₁₀H₁₄N₄O₂ | [2][11] |

| Molecular Weight | 222.24 - 222.3 g/mol | [2][4][12] |

| Appearance | Crystalline solid | [2][3] |

| CAS Number | 28822-58-4 | [2][11] |

| Purity | ≥98% | [2][11][12] |

| Solubility | DMSO (≤40 mM), Ethanol (≤20 mM) | [2][3][4] |

| Storage | Store at -20°C, protected from light | [2][3] |

Table 2: IC₅₀ Values of this compound for PDE Isoforms

This compound is a non-specific inhibitor, affecting multiple PDE families with varying potency.

| PDE Isoform | IC₅₀ (µM) | Citations |

| PDE1 | 19 | [2][11][12] |

| PDE2 | 50 | [2][11][12] |

| PDE3 | 18 | [2][11][12] |

| PDE4 | 13 | [2][11][12] |

| PDE5 | 32 | [2][11][12] |

| PDE7 | 7 | [2] |

| PDE11 | 50 | [2][11] |

Note: PDE8A, PDE8B, and PDE9 are largely insensitive to this compound.[2][3][4]

Table 3: Common Working Concentrations in Cell Culture

The optimal concentration of this compound is highly dependent on the cell type and experimental goal.

| Application | Cell Type | Typical Concentration | Treatment Duration | Citations |

| General PDE Inhibition | Various | 10 - 1,000 µM | 15 minutes - 4 hours | [4][13] |

| Adipogenic Differentiation | 3T3-L1, Mesenchymal Stem Cells (MSCs) | 0.5 mM (500 µM) | 2 - 3 days (induction) | [14][15] |

| Neuronal Differentiation | Neural Progenitor Cells, MSCs | 100 - 500 µM | 7 - 14 days | [2][16][17] |

| Hypoxia Studies | Human Proximal Tubular Epithelial Cells | Dose-dependent | Time-dependent | [18] |

| Anti-Proliferation | Small Cell Lung Cancer (SCLC) Cells | 500 µM | 72 hours | [16] |

Caution: Concentrations of 5 mM have been shown to cause cell detachment and cytotoxicity in some cell lines.[19] It is also important to note that as an adenosine receptor antagonist, this compound can sometimes produce results that differ from more selective PDE inhibitors.[7]

Key Applications and Experimental Protocols

This compound is widely used to induce cellular differentiation, a process that often relies on elevated cAMP levels.

Adipogenic Differentiation of 3T3-L1 Preadipocytes

One of the most common uses for this compound is as a component of the "MDI" induction cocktail (this compound, Dexamethasone, Insulin) to differentiate 3T3-L1 fibroblasts into adipocytes.[20] this compound elevates cAMP, which activates PKA, a crucial step for the transcriptional activation of PPARγ, a master regulator of adipogenesis.[20]

This protocol is adapted from standard methodologies for 3T3-L1 differentiation.[14]

A. Stock Solution Preparation:

-

This compound (0.5 M): Dissolve 111.15 mg of this compound in 1 mL of DMSO. Store aliquots at -20°C.

-

Dexamethasone (1 mM): Dissolve 0.392 mg of dexamethasone in 1 mL of ethanol. Store aliquots at -20°C.

-

Insulin (10 mg/mL): Dissolve 100 mg of insulin in 10 mL of sterile water with a few drops of 0.1 M HCl to aid dissolution. Filter sterilize and store aliquots at -20°C.

B. Media Preparation:

-

Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MDI Induction Medium: To 100 mL of Growth Medium, add:

-

100 µL of 0.5 M this compound stock (Final concentration: 0.5 mM)

-

100 µL of 1 mM Dexamethasone stock (Final concentration: 1 µM)

-

100 µL of 10 mg/mL Insulin stock (Final concentration: 10 µg/mL)

-

-

Insulin Maintenance Medium: To 100 mL of Growth Medium, add:

-

100 µL of 10 mg/mL Insulin stock (Final concentration: 10 µg/mL)

-

C. Differentiation Procedure:

-

Seeding: Plate 3T3-L1 cells in the desired culture vessel and grow in Growth Medium until they are 100% confluent. Continue to culture for an additional 2 days post-confluence to ensure growth arrest.

-

Induction (Day 0): Aspirate the Growth Medium and replace it with MDI Induction Medium.

-

Maintenance (Day 3): Aspirate the MDI Induction Medium and replace it with Insulin Maintenance Medium.

-

Maturation (Day 5 onwards): Aspirate the Insulin Maintenance Medium and replace it with fresh Growth Medium. Change the Growth Medium every 2-3 days.

-

Analysis: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically visible by day 7-10 and can be visualized by Oil Red O staining.[21]

Neuronal Differentiation

This compound is also used to promote the differentiation of various stem and progenitor cells into neurons.[2] It is often used in combination with other factors like retinoic acid (RA) or forskolin.[11][17] The elevation of cAMP by this compound has been shown to be a crucial mediator of neural differentiation from mesenchymal stem cells.[17]

This protocol represents a generalized approach based on published studies.[2][17] Optimization is required for specific cell types.

A. Reagents:

-

Pre-induction Medium: Basal medium (e.g., DMEM/F12) supplemented with growth factors appropriate for the MSC type.

-

Neuronal Induction Medium: Basal medium supplemented with:

B. Procedure:

-

Pre-induction: Culture MSCs in Pre-induction Medium for 24 hours to prepare them for differentiation.

-

Induction: Aspirate the Pre-induction Medium and replace it with Neuronal Induction Medium.

-

Culture: Culture the cells for 7-14 days, replacing the Neuronal Induction Medium every 2-3 days.

-

Analysis: Monitor cells for morphological changes, such as the extension of neurite-like processes.[17] Assess differentiation by immunocytochemistry for neuronal markers (e.g., β-III tubulin, MAP2) or functional assays.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical Analysis of AKAP-anchored PKA Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stemcell.com [stemcell.com]

- 12. rndsystems.com [rndsystems.com]

- 13. This compound | Cell Signaling Technology [cellsignal.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Neuronal differentiation by indomethacin and this compound inhibits proliferation of small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Roles of db-cAMP, this compound and RA in Aspects of Neural Differentiation of Cord Blood Derived Mesenchymal-Like Stem Cells | PLOS One [journals.plos.org]

- 18. This compound protects human proximal tubular epithelial cells from hypoxic stress through suppressing hypoxia-inducible factor-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Current Methods of Adipogenic Differentiation of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. advancedbiomatrix.com [advancedbiomatrix.com]

An In-depth Technical Guide to the Pharmacology of IBMX

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Multifaceted Pharmacology of 3-Isobutyl-1-methylxanthine (IBMX)

3-Isobutyl-1-methylxanthine (this compound) is a synthetic derivative of theophylline and a well-established tool in pharmacological research. Its primary mechanism of action is the competitive, non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDEs, this compound leads to the intracellular accumulation of cAMP and cGMP, thereby potentiating the signaling cascades mediated by these crucial second messengers. This activity makes this compound a valuable agent for studying a wide array of physiological processes, including but not limited to, cell differentiation, inflammation, and neurotransmission.

Beyond its role as a PDE inhibitor, this compound also functions as a non-selective antagonist of adenosine receptors.[2] This dual activity is a critical consideration in experimental design, as the blockade of adenosine receptors can elicit physiological responses independent of PDE inhibition. Furthermore, this compound has been reported to influence other cellular processes, such as inhibiting TNF-α and leukotriene synthesis, which contributes to its anti-inflammatory properties.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's interaction with its primary targets.

Table 1: Inhibitory Potency (IC₅₀) of this compound against Phosphodiesterase Isoforms

| PDE Isoform | IC₅₀ (µM) | Reference(s) |

| PDE1 | 19 | [1][3] |

| PDE2 | 50 | [1][3] |

| PDE3 | 6.5 - 18 | [2][3][4][5] |

| PDE4 | 13 - 26.3 | [1][2][3][4][5] |

| PDE5 | 31.7 - 32 | [1][2][3][4][5] |

Note: IC₅₀ values can vary depending on the specific assay conditions, substrate concentrations, and the source of the enzyme.

Table 2: Affinity (Ki) of this compound for Adenosine Receptor Subtypes

Table 3: Exemplary Effects of this compound on Intracellular Cyclic Nucleotide Levels

| Cell Type | This compound Concentration (µM) | Cyclic Nucleotide | Fold Increase / Change | Reference(s) |

| SH-SY5Y Neuroblastoma | 1000 | cAMP | 7-18% as effective as selective PDE4 inhibitors | [6] |

| HIT (Hamster β-cell line) | Not specified | cAMP | Dramatic increase | [7] |

| Rat Aorta | 30 | cGMP | ~2.1-fold increase | [6] |

| Rat Aorta | 100 | cGMP | ~3.0-fold increase | [6] |

| Rabbit Corneal Epithelial Cells | 100 | cGMP | Significant increase |

Note: The magnitude of the increase in cyclic nucleotide levels is highly dependent on the cell type, the basal activity of adenylyl and guanylyl cyclases, and the specific experimental conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Workflow for a Phosphodiesterase (PDE) Inhibition Assay

Caption: A typical workflow for a radioenzymatic PDE inhibition assay.

Logical Flow of this compound's Pharmacological Effects

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Isobutylmethylxanthine stimulates adenylate cyclase by blocking the inhibitory regulatory protein, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound(NSC165960; SC2964)|cas28822-58-4|DC Chem [dcchemicals.com]

- 5. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3-Isobutyl-1-methylxanthine (IBMX) as an Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isobutyl-1-methylxanthine (IBMX) is a widely utilized methylxanthine derivative in biomedical research. It primarily functions as a competitive, non-selective antagonist of adenosine receptors and as a broad-spectrum inhibitor of cyclic nucleotide phosphodiesterases (PDEs). This dual mechanism of action makes it a powerful tool for modulating intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth overview of this compound's antagonism at adenosine receptors, presenting quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of the core signaling pathways and experimental workflows involved.

Introduction

Adenosine is an endogenous purine nucleoside that plays a critical role in cellular signaling by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[1][2] These receptors are ubiquitously expressed and are involved in a myriad of physiological processes, including vasodilation, inflammation, and neurotransmission.[2][3]

3-Isobutyl-1-methylxanthine (this compound) is a synthetic derivative of xanthine, structurally similar to caffeine and theophylline.[2][4] Its primary utility in research stems from its dual pharmacological activities:

-

Non-selective Adenosine Receptor Antagonist: this compound competitively blocks the binding of adenosine to all four receptor subtypes, thereby inhibiting adenosine-mediated signaling.[4]

-

Phosphodiesterase (PDE) Inhibitor: this compound inhibits various PDE isozymes, preventing the degradation of intracellular second messengers like cAMP and cGMP.[4][5] This action leads to an accumulation of these cyclic nucleotides, amplifying signals from pathways that utilize them.

This guide focuses on the first of these mechanisms: the role of this compound as an adenosine receptor antagonist.

Mechanism of Action at Adenosine Receptors

This compound acts as a competitive, non-selective antagonist at A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptors.[4] This means it binds to the same site as the endogenous ligand, adenosine, but does not activate the receptor. By occupying the binding site, it prevents adenosine from initiating downstream signaling cascades.

The functional consequence of this compound binding depends on the G protein to which the specific adenosine receptor subtype is coupled:

-

A₁ and A₃ Receptors: These receptors are typically coupled to the inhibitory G protein, Gᵢ.[1][6] Activation of these receptors by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By antagonizing these receptors, this compound blocks this inhibitory signal, which can lead to a relative increase in cAMP production.[7]

-

A₂ₐ and A₂ₑ Receptors: These receptors are coupled to the stimulatory G protein, Gₛ.[1][8] Adenosine binding to these receptors activates adenylyl cyclase, leading to a significant increase in intracellular cAMP. This compound antagonizes this stimulatory effect, preventing the adenosine-induced rise in cAMP.

It is crucial to recognize that this compound's effect on cAMP is context-dependent. Its PDE-inhibiting activity will almost always lead to an increase in cAMP, while its receptor antagonism will modulate this effect based on the prevailing adenosine tone and the specific receptor subtypes expressed on the cell type under investigation.

Quantitative Pharmacological Data

The affinity of this compound for adenosine receptors and its potency as a PDE inhibitor are critical for experimental design. The following tables summarize key quantitative data from various sources.

Table 1: this compound Affinity for Adenosine Receptors

| Receptor Subtype | Parameter | Value (µM) | Cell/Tissue Type | Reference |

| A₁ | Affinity Constant | 2 | Adipocytes, Heart, Brain | [5] |

| A₂ | Affinity Constant | 5 | Adipocytes, Heart, Brain | [5] |

Note: Data for specific A₂ₐ and A₂ₑ subtypes are often grouped in older literature. The affinity is generally considered to be in the low micromolar range for all subtypes.

Table 2: this compound Inhibitory Potency (IC₅₀) against Phosphodiesterases (PDEs)

| PDE Isozyme | IC₅₀ Value (µM) | Source 1 | Source 2 | Source 3 |

| PDE1 | 19 | |||

| PDE2 | 50 | |||

| PDE3 | 18 | 6.5 ± 1.2 | [5][9] | |

| PDE4 | 13 | 26.3 ± 3.9 | [5][9] | |

| PDE5 | 32 | 31.7 ± 5.3 | [5][9] | |

| General | 2 - 50 | [4] |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Adenosine Receptor Signaling Pathways

The antagonism of adenosine receptors by this compound directly interferes with their canonical signaling pathways. The following diagrams illustrate these pathways.

Caption: Gₛ-coupled A₂ₐ/A₂ₑ receptor signaling pathway and the inhibitory action of this compound.

Caption: Gᵢ-coupled A₁/A₃ receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Characterizing the activity of this compound as an adenosine receptor antagonist typically involves radioligand binding assays and functional assays measuring second messenger accumulation (e.g., cAMP).

Radioligand Binding Assay (Competitive Binding)

This protocol provides a general framework to determine the binding affinity (Kᵢ) of this compound for a specific adenosine receptor subtype.

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand (IC₅₀) from an adenosine receptor subtype, which is then used to calculate the inhibitory constant (Kᵢ).

Materials:

-

Cell membranes from a cell line stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells).[10]

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).[11]

-

This compound stock solution (e.g., in DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂.[11]

-

Non-specific binding control: A high concentration of a known non-radioactive ligand (e.g., 10 µM NECA).[12]

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize cells in ice-cold buffer and centrifuge to isolate the membrane fraction.[10] Resuspend the membrane pellet in assay buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following for each concentration of this compound:

-

Total Binding: 100 µL membrane suspension, 50 µL radioligand (at a concentration near its Kₔ), and 50 µL assay buffer.

-

Non-specific Binding: 100 µL membrane suspension, 50 µL radioligand, and 50 µL non-specific binding control.

-

This compound Competition: 100 µL membrane suspension, 50 µL radioligand, and 50 µL of this compound at various concentrations (serial dilutions).

-

-

Incubation: Incubate the mixture for 60-90 minutes at 25°C to allow the binding to reach equilibrium.[11][12]

-

Termination and Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester.[12] This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters quickly with ice-cold assay buffer (e.g., 3 times with 3 mL) to remove any remaining unbound radioligand.[12]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[10]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: General workflow for a competitive radioligand binding assay.

Functional cAMP Assay

This protocol outlines how to measure the effect of this compound on adenylyl cyclase activity by quantifying intracellular cAMP levels.

Objective: To determine if this compound can antagonize the effect of an adenosine receptor agonist on cAMP production.

Materials:

-

Whole cells expressing the adenosine receptor of interest.

-

Adenosine receptor agonist (e.g., NECA, CGS-21680).[13]

-

This compound.

-

Forskolin (used to stimulate adenylyl cyclase in Gᵢ-coupled receptor assays).[14]

-

cAMP assay kit (e.g., HTRF, ELISA, or GloSensor-based).[15][16]

-

Cell lysis buffer (provided with kit).

Procedure (for a Gₛ-coupled receptor, e.g., A₂ₐ):

-

Cell Plating: Seed cells in a multi-well plate (e.g., 96-well or 384-well) and grow overnight.[15]

-

Pre-incubation with Antagonist: Remove the culture medium. Pre-incubate the cells with various concentrations of this compound in assay buffer for 15-30 minutes. This allows this compound to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of an adenosine receptor agonist (typically at its EC₈₀ concentration to provide a robust signal) to the wells already containing this compound.

-

Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.[15]

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Determine the IC₅₀ of this compound for the inhibition of the agonist-induced cAMP response.

Procedure (for a Gᵢ-coupled receptor, e.g., A₁):

-

Follow steps 1 and 2 as above.

-

Co-stimulation: Add a mixture of the adenosine receptor agonist and a stimulator of adenylyl cyclase, such as forskolin. Forskolin creates a high basal level of cAMP, allowing the inhibitory effect of the Gᵢ-coupled agonist to be observed as a decrease from this level.[14]

-

Follow steps 4-6. In this case, this compound will antagonize the agonist's ability to decrease the forskolin-stimulated cAMP levels.

Considerations for Dual Activity

When using this compound, it is critical to account for its dual mechanism of action.

Caption: The dual pharmacological actions of this compound.

-

In cAMP assays , this compound is often used as the PDE inhibitor to prevent cAMP degradation.[17] When studying its antagonist properties in such an assay, its baseline effect on cAMP must be carefully controlled for.

-

The concentration of this compound used is important. At lower micromolar concentrations, it may primarily act as a PDE inhibitor, while its effects as an adenosine receptor antagonist become more pronounced at concentrations of 10 µM and higher.[18]

-

Some studies suggest that this compound's blockade of endogenous adenosine effects can lead to a less pronounced increase in cAMP compared to more selective PDE inhibitors that lack adenosine receptor antagonist activity.[18]

Conclusion

This compound is a versatile but complex pharmacological tool. Its identity as a non-selective adenosine receptor antagonist is a key feature of its activity profile. A thorough understanding of its affinity for the four receptor subtypes, its interaction with their respective signaling pathways, and its potent secondary activity as a PDE inhibitor is essential for the rigorous design and accurate interpretation of experiments in pharmacology and drug development. The protocols and data provided in this guide serve as a foundational resource for researchers utilizing this compound to probe the intricate biology of the adenosine system.

References

- 1. researchgate.net [researchgate.net]

- 2. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isobutylmethylxanthine stimulates adenylate cyclase by blocking the inhibitory regulatory protein, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Effect of adenosine receptor agonists and antagonists on the expression of opiate withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Properties of 3-Isobutyl-1-methylxanthine (IBMX): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isobutyl-1-methylxanthine (IBMX) is a well-established and widely utilized tool in biomedical research. Primarily known as a non-selective phosphodiesterase (PDE) inhibitor, this compound plays a crucial role in modulating intracellular signaling pathways by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of this compound. It includes detailed experimental protocols for key assays, quantitative data on its inhibitory activity, and visualizations of its mechanism of action and experimental workflows.

Chemical and Physical Properties

This compound, a derivative of xanthine, is a white to off-white crystalline solid.[1][2] Its core chemical and physical properties are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | References |

| IUPAC Name | 1-Methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | [1] |

| Synonyms | This compound, Isobutylmethylxanthine, 1-Methyl-3-isobutylxanthine | [1] |

| CAS Number | 28822-58-4 | [2] |

| Molecular Formula | C₁₀H₁₄N₄O₂ | [3] |

| Molecular Weight | 222.24 g/mol | [2][3] |

| Appearance | White to light yellow solid | |

| Melting Point | 199-201 °C | [1] |

| Solubility | Soluble in DMSO (up to 75 mM), ethanol, and methanol. Insoluble in water. | [1] |

| Storage Temperature | -20°C |

Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism of action of this compound is the competitive and non-selective inhibition of phosphodiesterase (PDE) enzymes.[1] PDEs are a superfamily of enzymes responsible for the hydrolysis of the phosphodiester bond in the second messengers cAMP and cGMP, leading to their inactivation. By inhibiting PDEs, this compound causes an accumulation of intracellular cAMP and cGMP.[4] This, in turn, leads to the activation of downstream signaling pathways mediated by protein kinase A (PKA) and protein kinase G (PKG), respectively.[5]

This compound exhibits broad specificity, inhibiting multiple PDE isoenzymes with varying potencies.[6] It is important to note that this compound does not inhibit PDE8 or PDE9.[4]

Signaling Pathway of this compound Action

Caption: this compound inhibits PDEs, leading to increased cAMP and cGMP levels and subsequent cellular responses.

Inhibitory Potency (IC₅₀) of this compound against PDE Isoenzymes

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC₅₀ values of this compound for various human PDE isoenzymes.

| PDE Isoenzyme | IC₅₀ (µM) | References |

| PDE1 | 19 | [6] |

| PDE2 | 50 | [6] |

| PDE3 | 6.5 - 18 | [6] |

| PDE4 | 13 - 26.3 | [6] |

| PDE5 | 31.7 - 32 | [6] |

| PDE7 | 7 | [7] |

| PDE11 | 50 | [7] |

Secondary Mechanism: Adenosine Receptor Antagonism

In addition to its primary role as a PDE inhibitor, this compound also functions as a non-selective antagonist of adenosine receptors, particularly A1 and A2 receptors. This activity should be considered when interpreting experimental results, as adenosine receptor signaling can also modulate intracellular cAMP levels.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data. The following sections provide methodologies for key assays related to the study of this compound.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against a specific PDE isoenzyme using a radiometric filter binding assay.

Materials:

-

Purified PDE enzyme

-

[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex AG1-X8)

-

Scintillation cocktail

-

Scintillation counter

-

96-well microplates

Procedure:

-